5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

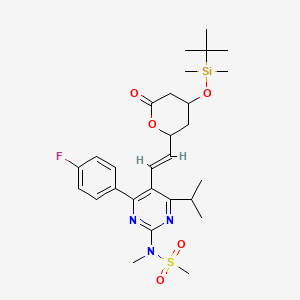

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a solid compound that appears white to pale yellow. It is a ketone lactone derivative containing a furan ring and an aromatic ring. This compound is primarily used as an organosilicon reagent .

Métodos De Preparación

The synthesis of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves several steps. The synthetic route typically includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction conditions often involve anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Análisis De Reacciones Químicas

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Hydrolysis: The silyl protecting group can be removed under acidic or basic conditions to yield the deprotected hydroxyl compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Abbreviated New Drug Application (ANDA):

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is utilized in the preparation of generic formulations of Rosuvastatin. It serves as an important intermediate in the synthesis and quality control processes necessary for ANDA submissions to the FDA. The compound's stability and reactivity profile make it suitable for ensuring the integrity of the final drug product during manufacturing .

Drug Master File (DMF) Filing:

The compound is also relevant for DMF filings, which are submitted to the FDA to provide detailed information about the manufacturing process, quality controls, and stability studies of drug substances. This ensures compliance with regulatory standards and supports the safety and efficacy claims of the drug .

Toxicity Studies

Toxicity studies are crucial in evaluating the safety profile of new drugs. This compound can be employed in preclinical toxicity assessments to understand its effects on biological systems. These studies help identify any potential adverse effects before clinical trials commence, ensuring that only safe compounds progress through the development pipeline .

Analytical Chemistry

Quality Control (QC):

In commercial production, this compound is integral to quality control measures. Its chemical properties allow it to serve as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques are essential for quantifying active ingredients in drug formulations and ensuring batch-to-batch consistency .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in understanding the pharmacokinetics and metabolic pathways of Rosuvastatin:

- Metabolic Profiling: A study demonstrated that concentrations of Rosuvastatin lactones, including this compound, were significantly lower than those of the parent compound. This finding underscores the importance of studying lactone derivatives to fully understand their pharmacological effects and metabolism .

- Environmental Fate Studies: Research has also been conducted on the environmental impact of statins, including their lactones. Understanding how these compounds behave in different environments can inform regulatory decisions and environmental safety assessments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used in ANDA and DMF filings for generic formulations of Rosuvastatin |

| Toxicity Studies | Employed in preclinical assessments to evaluate safety profiles |

| Analytical Chemistry | Serves as a reference standard for QC in drug manufacturing |

| Metabolic Profiling | Aids in understanding pharmacokinetics and metabolic pathways |

| Environmental Fate Studies | Investigates the environmental impact and behavior of statins and their derivatives |

Mecanismo De Acción

The mechanism of action of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves its role as a precursor to active pharmaceutical ingredients. In the case of rosuvastatin derivatives, the compound inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .

Comparación Con Compuestos Similares

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone can be compared with other silyl-protected compounds and rosuvastatin derivatives:

tert-Butyldimethylsilyl Chloride (TBDMS-Cl): Used for protecting hydroxyl groups in organic synthesis.

Rosuvastatin Calcium: A widely used cholesterol-lowering drug.

Simvastatin: Another statin used to lower cholesterol levels.

Atorvastatin: Similar to rosuvastatin, used for managing cholesterol levels.

The uniqueness of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone lies in its specific structure, which allows for targeted synthesis and functionalization in various chemical and pharmaceutical applications.

Actividad Biológica

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a derivative of Rosuvastatin, a widely used statin for managing hyperlipidemia and cardiovascular diseases. This compound exhibits significant biological activity, primarily through its cholesterol-lowering effects and potential therapeutic applications. This article provides a detailed examination of its biological activity, including research findings, case studies, and comparative analyses with other statins.

This compound is characterized by its lactone structure, which is essential for its pharmacological activity. The lactone form is a prodrug that requires hydrolysis to convert into the active beta-hydroxy acid form, which inhibits HMG-CoA reductase, the enzyme pivotal in cholesterol biosynthesis.

Mechanism of Action:

- HMG-CoA Reductase Inhibition : The primary mechanism involves competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.

- Increased LDL Receptors : This inhibition results in upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.

- Anti-inflammatory Effects : Statins also exhibit pleiotropic effects, including anti-inflammatory properties that may contribute to cardiovascular protection.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it undergoes extensive hepatic metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~20% |

| Peak Plasma Concentration (Cmax) | 3-5 hours post-dose |

| Half-life (T1/2) | 19 hours |

| Protein Binding | >90% |

The compound's interaction with transport proteins such as OATP1B1 significantly affects its systemic exposure and efficacy. Genetic polymorphisms in the SLCO1B1 gene can lead to variability in drug metabolism and response among individuals .

Cholesterol-Lowering Effects

Clinical studies have demonstrated that Rosuvastatin significantly reduces LDL cholesterol levels. A meta-analysis revealed that patients treated with Rosuvastatin experienced an average reduction in LDL-C by approximately 50% compared to placebo groups. The efficacy varies based on genetic factors and baseline cholesterol levels.

Case Studies

- Pediatric Hyperlipidemia : A study involving hypercholesterolemic children showed that Rosuvastatin led to significant reductions in LDL-C levels, validating its use in younger populations .

- Cardiovascular Outcomes : In adults with high cardiovascular risk, long-term treatment with Rosuvastatin was associated with reduced incidence of major cardiovascular events compared to placebo .

Comparative Analysis with Other Statins

When comparing this compound to other statins, several differences emerge:

| Statin | Bioavailability (%) | Protein Binding (%) | T1/2 (h) | CYP Metabolism |

|---|---|---|---|---|

| Lovastatin | <5 | >96 | 2-4 | CYP3A4 |

| Atorvastatin | ~12 | >98 | 15-30 | CYP3A4 |

| Simvastatin | <5 | >95 | 2-3 | CYP3A4 |

| Pravastatin | 17 | ~50 | 1-3 | Sulfation |

| Rosuvastatin | 20 | >90 | 19 | Minimal |

Rosuvastatin's higher bioavailability and longer half-life make it particularly effective for once-daily dosing, contributing to better adherence among patients.

Propiedades

IUPAC Name |

N-[5-[(E)-2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGPIBBCDYPFDI-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40FN3O5SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.